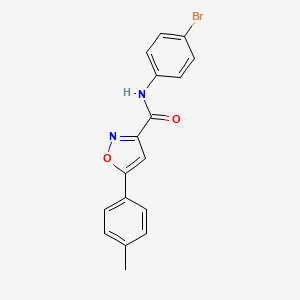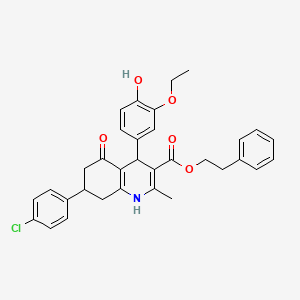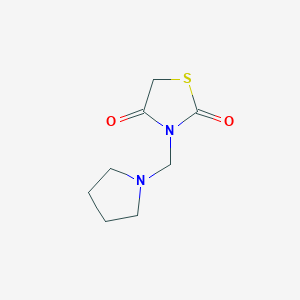
N-(4-bromophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is commonly referred to as BMS-986165 and has been studied for its potential therapeutic applications.
作用機序
BMS-986165 selectively inhibits TYK2 by binding to its ATP-binding site, which is essential for its kinase activity. This results in the inhibition of downstream signaling pathways that are activated by cytokine receptors. The inhibition of TYK2 by BMS-986165 leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-α), which are implicated in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models of autoimmune diseases. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-α, in human peripheral blood mononuclear cells (PBMCs) and animal models of psoriasis, lupus, and inflammatory bowel disease. BMS-986165 has also been shown to reduce the infiltration of immune cells into inflamed tissues and improve the clinical symptoms of these diseases.
実験室実験の利点と制限
BMS-986165 has several advantages for lab experiments. It is a highly selective inhibitor of TYK2, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for in vivo studies. However, BMS-986165 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully evaluated. It is also expensive to synthesize and may not be readily available for some researchers.
将来の方向性
There are several future directions for the research on BMS-986165. One potential application is in the treatment of autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease. Further studies are needed to evaluate the safety and efficacy of BMS-986165 in these diseases. Another potential application is in the treatment of cancer. TYK2 has been shown to play a role in the regulation of immune responses against tumors, and the inhibition of TYK2 by BMS-986165 may enhance the anti-tumor immune response. Further studies are needed to evaluate the potential of BMS-986165 as a cancer immunotherapy. In addition, the development of more potent and selective inhibitors of TYK2 may lead to the discovery of new therapeutic targets for various diseases.
合成法
The synthesis of BMS-986165 involves the reaction of 4-bromoaniline and 4-methylphenyl isoxazole-5-carboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature under nitrogen atmosphere. The resulting product is purified by column chromatography to obtain BMS-986165 in high yield and purity.
科学的研究の応用
BMS-986165 has been studied for its potential therapeutic applications in various diseases such as psoriasis, lupus, and inflammatory bowel disease. It is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes, which are involved in cytokine signaling pathways. The inhibition of TYK2 by BMS-986165 leads to a reduction in the production of pro-inflammatory cytokines, which are implicated in the pathogenesis of these diseases.
特性
IUPAC Name |
N-(4-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-2-4-12(5-3-11)16-10-15(20-22-16)17(21)19-14-8-6-13(18)7-9-14/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFSLRYJEGUSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185027.png)
![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)


![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)


![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)
